

2-Benzylresorcinol (CAS 3769-40-2): Technical Profile & Synthesis Guide[1]

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Compound of Interest

Compound Name: 2-Benzylresorcinol

CAS No.: 3769-40-2

Cat. No.: B3263598

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Part 1: Executive Summary & Core Identity

2-Benzylresorcinol (1,3-Benzenediol, 2-(phenylmethyl)-) is a structural isomer of the widely utilized skin-lightening agent 4-benzylresorcinol.[1] While the 4-isomer is a potent tyrosinase inhibitor used in hyperpigmentation therapeutics, the 2-isomer is chemically distinct due to the steric hindrance imposed by the two flanking hydroxyl groups at positions 1 and 3.[1]

This compound primarily serves as a specialized synthetic intermediate for the production of coumarins (e.g., 8-benzylcoumarins) and fluorescein homologues.[1] It is also a known byproduct in the non-selective alkylation of resorcinol.[1]

Differentiation Alert: 2-Benzyl vs. 4-Benzyl

Researchers must distinguish between these isomers as their biological activities differ significantly:

- 4-Benzylresorcinol: High potency tyrosinase inhibitor; sterically accessible hydroxyls.[1]

- **2-Benzylresorcinol**: Lower inhibitory potency; sterically crowded "hydrophilic pocket"; primarily a chemical building block.^[1]

Part 2: Chemical & Physical Properties^{[2][3][4][5]}

The following data aggregates experimental values and spectroscopic characteristics for CAS 3769-40-2.^[1]

Table 1: Physicochemical Specifications

Property	Value / Description
CAS Number	3769-40-2
IUPAC Name	2-(Phenylmethyl)benzene-1,3-diol
Molecular Formula	C ₁₃ H ₁₂ O ₂
Molecular Weight	200.24 g/mol
Appearance	Colorless needles (crystallized from benzene/ethanol)
Melting Point	82 – 84 °C
Boiling Point	~230 – 240 °C (at 30 mmHg)
Solubility	Soluble in ethanol, ether, acetone; sparingly soluble in water. ^{[1][2][3][4]}
Acidity (pKa)	~9.5 (Estimated; slightly higher than resorcinol due to steric shielding)

Spectroscopic Characterization

- Mass Spectrometry (EI): Molecular ion peak at m/z 200.^[1] Major fragment ions at m/z 123 (loss of phenyl) and m/z 91 (tropylium ion).^[1]
- ¹H NMR (DMSO-d₆/CDCl₃):
 - Resorcinol Ring: Displays an AB₂ splitting pattern (or AX₂).^[1]

- ~6.35 ppm (d, J=8 Hz, 2H, H-4/H-6).[1]
- ~6.95 ppm (t, J=8 Hz, 1H, H-5).[1]
- Benzyl Group:[4][5]
 - ~4.05 ppm (s, 2H, -CH₂-).[1] Note: Shifted downfield relative to 4-isomer due to deshielding by two ortho-OH groups.[1]
 - ~7.1–7.3 ppm (m, 5H, Phenyl-H).[1]
- Hydroxyls:
 - ~9.2 ppm (s, 2H, -OH).[1] Often broad; exchangeable with D₂O.

Part 3: Synthesis & Experimental Protocols

Direct alkylation of resorcinol with benzyl chloride yields a mixture favoring the 4-isomer.[1] To obtain high-purity **2-benzylresorcinol**, a directed synthesis via Clemmensen reduction of 2-benzoylresorcinol is the gold standard.[1]

Protocol A: Directed Synthesis via Clemmensen Reduction

Rationale: 2-Benzoylresorcinol is easily accessible and purifiable.[1] Reducing the ketone to a methylene group selectively yields the 2-benzyl product without isomer contamination.[1]

Reagents:

- 2-Benzoylresorcinol (10.0 g)[1][3]
- Zinc amalgam (prepared from 20 g Zinc dust + 1.0 g HgCl₂)[1][3]
- Concentrated Hydrochloric Acid (HCl)[1]
- Toluene or Ethanol (as co-solvent)[1]

Step-by-Step Workflow:

- Amalgam Preparation: Treat zinc dust (20 g) with a 5% HgCl₂ solution for 1 hour. Decant the liquid and wash the zinc amalgam with water.^[1]
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-Benzoylresorcinol (10 g) in a mixture of HCl (25 mL) and water (15 mL). Add the prepared Zinc amalgam.^[1]
- Reflux: Heat the mixture to vigorous reflux. Add small portions of conc. HCl (approx. 5 mL) every 45 minutes to maintain acid strength.
- Monitoring: Continue reflux for 6–8 hours. The ketone carbonyl is reduced to a methylene bridge.^[1]
- Extraction: Cool the reaction mixture. Extract the aqueous layer with diethyl ether (3 x 50 mL).^[1]
- Purification: Wash the ether extract with saturated NaHCO₃ (to remove any acidic impurities) and then brine. Dry over anhydrous Na₂SO₄.^[1]
- Isolation: Evaporate the solvent. The residue is **2-benzylresorcinol**.^{[1][3][6]}
- Crystallization: Recrystallize from benzene or dilute ethanol to obtain colorless needles (MP: 82–84 °C).

Protocol B: Alternative Route (Decarboxylation)

For historical context or when starting from methyl

-resorcyate.

- Alkylation: React methyl

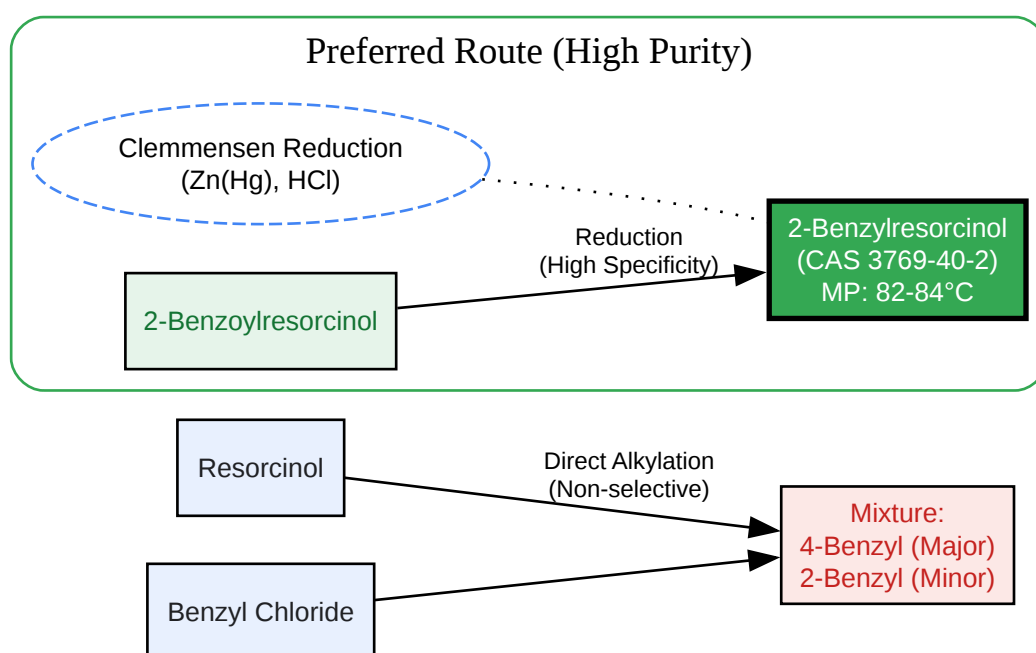
-resorcyate with benzyl chloride (KOH/MeOH) to form methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate.

- Hydrolysis/Debenzylation: Treat with conc. HCl to yield 2,4-dihydroxy-3-benzylbenzoic acid.^{[1][3]}

- Decarboxylation: Heat with copper powder in quinoline at 180°C. CO₂ is evolved, leaving **2-benzylresorcinol**.^[1]

Part 4: Visualization of Pathways^[1]

The following diagram illustrates the synthetic logic, contrasting the "Direct Mixture" route with the "Specific Directed" route.



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Figure 1: Synthetic pathways for **2-Benzylresorcinol**. The direct route yields inseparable mixtures, while the reduction of 2-benzoylresorcinol ensures regioselectivity.

Part 5: Applications & Mechanism of Action^[1] Chemical Intermediate (Coumarin Synthesis)

2-Benzylresorcinol is a critical precursor for synthesizing 8-benzylcoumarins via the Pechmann condensation.^{[1][3]}

- Reaction: **2-Benzylresorcinol** + Ethyl Acetoacetate (+ H₂SO₄)

7-Hydroxy-4-methyl-8-benzylcoumarin.^{[1][3]}

- Significance: The 8-benzyl substitution pattern is difficult to achieve starting from simple coumarins; this "pre-alkylation" strategy is required for accessing these fluorescent derivatives.[1]

Biological Activity (Tyrosinase Inhibition)

While 4-benzylresorcinol is a standard-of-care skin lightener, the 2-isomer exhibits distinct kinetics:[1]

- Mechanism: Competitive inhibition of tyrosinase (copper-containing enzyme).[1]
- Structure-Activity Relationship (SAR): The efficacy of resorcinols depends on the ability of the phenolic hydroxyls to chelate the active site copper.[1]
 - 4-Isomer: The hydrophobic tail (benzyl) extends away from the hydroxyls, fitting the enzyme's hydrophobic pocket.[1]
 - 2-Isomer: The benzyl group is wedged between the hydroxyls.[1] This creates steric clash, preventing optimal chelation with the binuclear copper center.[1] Consequently, **2-benzylresorcinol** is significantly less potent than the 4-isomer.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), Aquatic Toxicity.[1]

Hazard	Precautionary Statement
Skin Irritation	Causes skin irritation (H315).[1] Wear nitrile gloves.[1]
Eye Irritation	Causes serious eye irritation (H319).[1] Use safety goggles.
Aquatic Toxicity	Very toxic to aquatic life (H400).[1] Do not release into drains.[1]
Storage	Store under inert gas (Argon/Nitrogen).[1] Light sensitive (may turn pink/red upon oxidation).[1]

First Aid:

- Skin Contact: Wash immediately with soap and plenty of water.[1] Resorcinols can be absorbed through skin.[1]
- Eye Contact: Rinse thoroughly with water for at least 15 minutes.[1]

References

- Mullaji, B. Z., & Shah, R. C. (1951).[1] Substitution in the resorcinol nucleus.[1][6] Part VI. **2-Benzylresorcinol**. [1] Proceedings of the Indian Academy of Sciences - Section A, 34, 173–176.[1]
- Hopwood, W. J., & Stock, J. A. (1965).[1] The Benzoylation of Resorcinol. Journal of the Chemical Society, 4972.[1] [1]
- PubChem. (2025).[1] Compound Summary: Resorcinol (Analogous Safety Data). National Library of Medicine.[1][7] [1]
- Kolbe, L., et al. (2013).[1] 4-n-butylresorcinol, a highly effective tyrosinase inhibitor.[1] Journal of the European Academy of Dermatology and Venereology.[1] (Cited for comparative SAR analysis). [1]

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Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. Resorcinol | 108-46-3 [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. rsc.org [rsc.org]
- 5. redalyc.org [redalyc.org]

- [6. researchgate.net \[researchgate.net\]](#)
- [7. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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